

Confirming the structure of 1-(Pyridin-2-YL)cyclopropanecarbonitrile via spectroscopic analysis

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Compound of Interest

Compound Name:	1-(Pyridin-2-YL)cyclopropanecarbonitrile
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Spectroscopic Scrutiny: Confirming the Structure of 1-(Pyridin-2-YL)cyclopropanecarbonitrile

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, foundational step. This guide provides a comparative analysis of the spectroscopic data for the novel compound **1-(Pyridin-2-YL)cyclopropanecarbonitrile**, alongside two structural analogues: 1-phenylcyclopropanecarbonitrile and 2-cyanopyridine. Through a detailed examination of predicted and experimental Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the structural verification of this and similar chemical entities.

The unique juxtaposition of a 2-substituted pyridine ring, a cyclopropane moiety, and a nitrile group in **1-(Pyridin-2-YL)cyclopropanecarbonitrile** presents a distinct spectroscopic fingerprint. By dissecting the characteristic signals arising from each functional group and their interplay, we can confidently assemble the structural puzzle. This guide will delve into the

predicted spectral data for our target compound and compare it with the known experimental data of its analogues to highlight key structural differences and similarities.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(Pyridin-2-YL)cyclopropanecarbonitrile** and the experimental data for the comparative compounds, 1-phenylcyclopropanecarbonitrile and 2-cyanopyridine.

Table 1: ^1H NMR Data (Predicted for Target Compound, Experimental for Analogues)

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
1-(Pyridin-2-YL)cyclopropane carbonitrile	H-6 (Py)	~8.6	Doublet of doublets	~4.8, 0.9
H-4 (Py)	~7.8	Triplet of doublets	~7.7, 1.8	
H-3 (Py)	~7.5	Doublet of triplets	~7.8, 1.0	
H-5 (Py)	~7.3	Doublet of doublets	~7.5, 4.8	
CH ₂ (cyclopropyl)	~1.8 (2H), ~1.5 (2H)	Multiplets	-	
1-Phenylcyclopropyl anecarbonitrile[1]	Phenyl-H	7.42-7.28	Multiplet	-
CH ₂ (cyclopropyl)	1.78-1.74, 1.48-1.44	Multiplets	-	
2-Cyanopyridine[2]	H-6	8.74	Doublet of multiplets	4.8, 0.9
H-4	7.88	Triplet of doublets	7.8, 1.7	
H-5	7.75	Doublet of triplets	7.8, 1.2	
H-3	7.58	Doublet of multiplets	7.8, 4.8	

Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Analogue)

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (ppm)
1-(Pyridin-2-YL)cyclopropanecarbonitrile	C-2 (Py, attached to CP)	~158
C-6 (Py)	~149	
C-4 (Py)	~137	
C-3 (Py)	~124	
C-5 (Py)	~122	
C≡N	~120	
C-1 (CP, quaternary)	~25	
CH ₂ (CP)	~15	
1- e[1] Phenylcyclopropanecarbonitrile	Phenyl C-ipso	138.4
Phenyl C-H	129.1, 128.3, 126.0	
C≡N	121.8	
C-1 (CP, quaternary)	23.3	
CH ₂ (CP)	15.8	
2-Cyanopyridine[3]	C-2	133.3
C-6	151.0	
C-4	137.0	
C-3	128.2	
C-5	126.8	
C≡N	117.0	

Table 3: Infrared (IR) Spectroscopy Data (Predicted for Target Compound, Experimental for Analogues)

Compound	Functional Group	Predicted/Experimental Wavenumber (cm ⁻¹)
1-(Pyridin-2-YL)cyclopropanecarbonitrile	C≡N stretch	~2240
C=N, C=C stretch (Py)	~1590, 1570, 1470, 1435	
C-H stretch (Aromatic)	~3050	
C-H stretch (Cyclopropyl)	~3010	
1- e[1] Phenylcyclopropanecarbonitrile	C≡N stretch	2237
C=C stretch (Aromatic)	1599, 1495	
C-H stretch (Aromatic)	3064, 3031	
C-H stretch (Cyclopropyl)	3010	
2-Cyanopyridine[4]	C≡N stretch	2230
C=N, C=C stretch (Py)	1585, 1570, 1465, 1430	
C-H stretch (Aromatic)	3060	

Table 4: Mass Spectrometry (MS) Data (Predicted for Target Compound, Experimental for Analogues)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-(Pyridin-2-YL)cyclopropanecarbonitrile	144 (M ⁺)	117 (M ⁺ - HCN), 104 (M ⁺ - C ₃ H ₄), 78 (Pyridyl cation)
1- Phenylcyclopropanecarbonitrile e[5]	143 (M ⁺)	116 (M ⁺ - HCN), 115 (M ⁺ - H ₂ CN), 91 (Tropylium ion)
2-Cyanopyridine	104 (M ⁺)	77 (M ⁺ - HCN), 76 (M ⁺ - CN), 51 (C ₄ H ₃ ⁺)

Experimental Protocols

Standard spectroscopic techniques are employed to acquire the data necessary for structural confirmation.

Infrared (IR) Spectroscopy: A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean diamond crystal is subtracted from the sample spectrum.

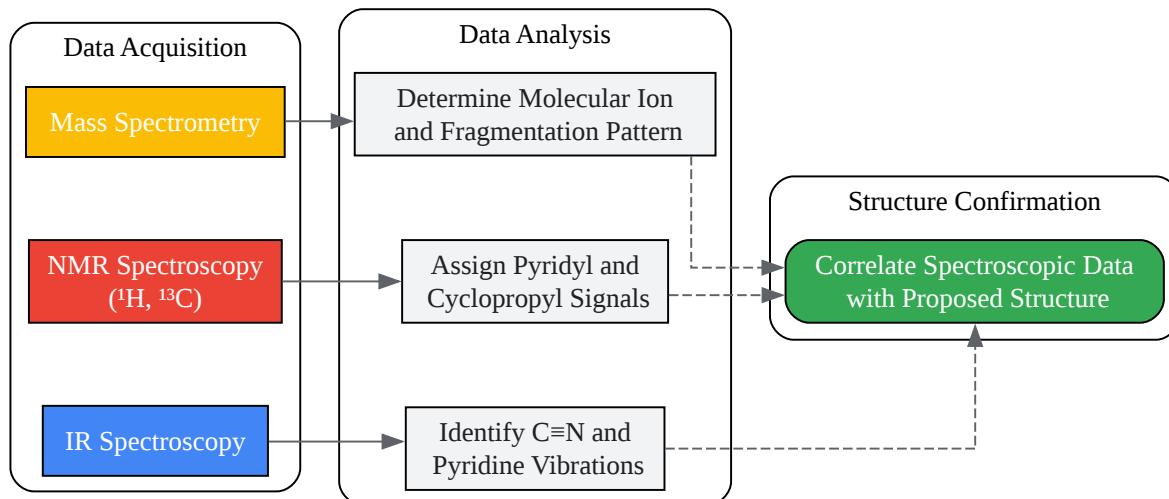
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Standard pulse sequences are used for data acquisition.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with a direct insertion probe. The sample is introduced into the ion source, which is maintained at a temperature of approximately 200°C. The electron energy is set to 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for Spectroscopic Analysis

The logical progression for confirming the structure of **1-(Pyridin-2-YL)cyclopropanecarbonitrile** using the collected spectroscopic data is outlined in the

following diagram.



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Caption: Logical workflow for the spectroscopic analysis of **1-(Pyridin-2-yl)cyclopropanecarbonitrile**.

By following this structured analytical approach and comparing the acquired data with predicted values and known analogues, researchers can achieve a high degree of confidence in the structural assignment of novel compounds, a crucial step in the advancement of chemical and pharmaceutical research.

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